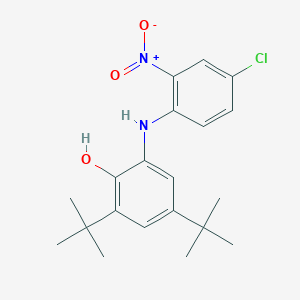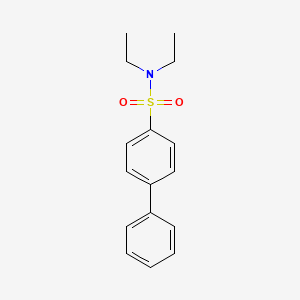![molecular formula C9H10N2O2 B11087232 3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)
3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound characterized by a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethylpyrazole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the pyrano ring fused to the pyrazole core.
Reaction Conditions:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at reflux temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of greener solvents and catalysts is also explored to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrano rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions and reagents used
Scientific Research Applications
3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding domains, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethylpyrazole: Shares the pyrazole core but lacks the pyrano ring, resulting in different reactivity and applications.
Pyrano[2,3-c]pyrazole derivatives: Compounds with similar core structures but different substituents, affecting their chemical and biological properties.
Uniqueness
3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of novel compounds and the development of new materials with tailored properties.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,4,5-trimethyl-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-4-5(2)9(12)13-8-7(4)6(3)10-11-8/h1-3H3,(H,10,11) |
InChI Key |
JEITUZKSYNWOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)
![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11087160.png)
![N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087170.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate](/img/structure/B11087188.png)
![2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11087200.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)

![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
